
Clopidogrel
概要
説明
クロピドグレルは、主に高リスクの個体における心臓病および脳卒中のリスクを軽減するために使用される抗血小板薬です。 心臓発作を経験した患者または冠動脈ステント留置術を受けた患者には、アスピリンとの併用がしばしば処方されます . クロピドグレルはチエノピリジン系抗血小板薬に属し、血小板凝集を阻害することで作用します .
準備方法
合成ルートおよび反応条件: クロピドグレルは、さまざまな方法で合成できます。 一般的なアプローチの1つは、1つ以上の溶媒中で、無水強塩基を使用して、R(-)クロピドグレルのラセミ化を行うことです . 別の方法には、硫酸の存在下、25〜40°Cの温度で、メタノールとアセトンを溶媒混合物とした溶液から、クロピドグレル硫酸塩を析出させることが含まれます . さらに、クロピドグレルは、L-2-クロロフェニルグリシンとメタノールを反応させてL-2-クロロフェニルグリシンメチルエステルを生成し、その後、一連の反応を経てクロピドグレルを得ることで調製できます .
工業生産方法: クロピドグレルの工業生産には、通常、ラセミ体クロピドグレルの光学分割を行い、活性なS(+)エナンチオマーを得ることが含まれます。 このプロセスには、高い収率と純度を確保するために、特定の試薬と条件を使用することが含まれます .
化学反応の分析
Prodrug Activation Pathway
Clopidogrel undergoes a two-step oxidative biotransformation to form its active thiol metabolite (Figure 1).
Step 1: Formation of 2-Oxo-Clopidogrel
-
Reaction : Initial oxidation of this compound via cytochrome P450 (CYP) enzymes.
-
Enzymatic Contribution :
Step 2: Conversion to Active Thiol Metabolite
-
Reaction : Further oxidation of 2-oxo-clopidogrel to the active thiol derivative (H4 isomer).
-
Enzymatic Contribution :
The active metabolite (R-130964) irreversibly binds to the platelet P2Y12 receptor via a disulfide bridge, inhibiting ADP-mediated aggregation .
Competitive Hydrolysis to Inactive Metabolites
Approximately 85% of absorbed this compound undergoes hydrolysis by carboxylesterase 1 (CES1) to form an inactive carboxylic acid derivative (CLPM) .
Parameter | CLPM (Inactive) | Active Metabolite (H4) | Source |
---|---|---|---|
Plasma Cmax | ~1,000 × this compound | 7.13 ± 6.32 ng/mL | |
AUC (ng·h/mL) | 1,200–1,500 | 11.30 ± 9.58 | |
Elimination t½ | ~7 hours | 0.5–1.0 hours |
This pathway limits bioavailability, with only 15% of absorbed this compound proceeding to activation .
Pharmacogenetic Influences on Metabolism
CYP2C19 polymorphisms significantly alter enzymatic efficiency:
CYP2C19 contributes 45% to Step 1 and 21% to Step 2, making it the most critical enzyme for activation .
Drug–Drug Interactions (DDIs)
This compound’s metabolism is modulated by co-administered drugs:
Interacting Drug | Mechanism | Effect on Active Metabolite | Source |
---|---|---|---|
Omeprazole | CYP2C19 inhibition | ↓ AUC by 45% | |
Rifampin | CYP3A4/CYP2C19 induction | ↑ AUC by 90% | |
Fluconazole | CYP2C19 inhibition | ↓ Cmax by 29% |
Hydrogen Sulfide (H₂S) Release
The major circulating metabolite M15 (a thiolactone derivative) releases H₂S via hydrolysis, independent of antiplatelet activity .
Glucuronidation
Inactive metabolites undergo glucuronidation (UGT2B7), enhancing renal excretion .
Structural Determinants of Activity
The active metabolite’s configuration includes:
-
Z -configuration at C3–C16 double bond
-
S -configuration at C7 (original stereocenter)
Key Research Findings
-
CYP2C19 poor metabolizers exhibit 50–75% lower active metabolite exposure, correlating with higher platelet reactivity (Multiplate AUC: 747 vs. 37 AU·min in responders) .
-
Doubling this compound doses (75 → 150 mg) increases active metabolite AUC by 1.5× in intermediate metabolizers but has minimal effect in poor metabolizers .
-
CES1 overexpression in obesity accelerates hydrolysis, reducing active metabolite formation .
科学的研究の応用
Indications
Clopidogrel is FDA-approved for several indications, including:
- Acute Coronary Syndromes (ACS) : Used in patients with unstable angina or non-ST elevation myocardial infarction (NSTEMI) and ST-elevation myocardial infarction (STEMI) undergoing fibrinolytic therapy.
- Secondary Prevention : Effective in preventing recurrent myocardial infarction, stroke, and peripheral arterial disease.
- Peripheral Vascular Disease : Reduces the risk of cardiovascular events in patients with established peripheral vascular disease .
Acute Coronary Syndromes
This compound is often utilized in dual antiplatelet therapy (DAPT) alongside aspirin for patients with ACS. A study comparing this compound monotherapy against DAPT demonstrated that this compound alone could be as effective in reducing major adverse cardiovascular events (MACCE) while minimizing bleeding risks .
Pharmacogenetics
Research indicates that genetic variations can significantly affect patient responses to this compound. For instance, individuals with certain CYP2C19 alleles may have reduced drug metabolism, leading to poorer clinical outcomes. A meta-analysis highlighted that post-percutaneous coronary intervention (PCI) patients derive the most significant benefit from this compound therapy, emphasizing the need for genotype-guided treatment strategies in this population .
Long-term Management
This compound has been shown to be effective in long-term management strategies for patients with a history of cardiovascular events. A study indicated that patients receiving long-term this compound therapy had a lower incidence of subsequent myocardial infarction compared to those not on antiplatelet therapy .
Comparative Efficacy
The following table summarizes key findings from clinical trials comparing this compound with other antiplatelet agents:
Study | Population | Intervention | Outcome Measure | Results |
---|---|---|---|---|
CURE Trial | NSTEMI patients | This compound + Aspirin | MACCE | 20% RR reduction vs placebo |
ACTIVE-A Trial | Atrial fibrillation | This compound | Stroke prevention | 11% RR reduction |
CHARISMA Trial | Patients with cardiovascular risk | This compound + Aspirin | No significant benefit over placebo | No benefit observed |
PLATO Trial | ACS patients | Ticagrelor vs this compound | MACCE | Ticagrelor superior to this compound |
Safety Profile and Drug Interactions
While generally well-tolerated, this compound can cause adverse effects such as bleeding complications. It is crucial to avoid concomitant use with certain medications like omeprazole, which can reduce its efficacy by inhibiting its metabolism .
作用機序
クロピドグレルは、活性なチオール代謝物に体内変換されるプロドラッグです。 この活性代謝物は、血小板表面のアデノシン二リン酸受容体のP2Y12成分に不可逆的に結合します . この結合により、アデノシン二リン酸が糖タンパク質GPIIb/IIIa受容体複合体を活性化することができなくなり、血小板凝集が減少して血栓形成が阻止されます .
類似の化合物:
チクロピジン: 他のチエノピリジン系抗血小板薬ですが、副作用の発生率が高くなっています。
プラグレル: クロピドグレルよりも作用開始が早く、効力が強い、新しいチエノピリジン系薬剤です。
チカグレロ: P2Y12受容体を可逆的に阻害する、非チエノピリジン系抗血小板薬です。
クロピドグレルの独自性: クロピドグレルは、P2Y12受容体への不可逆的結合により、長時間の抗血小板効果を発揮します。 その有効性と安全性プロファイルが証明されているため、臨床現場で広く使用されています .
類似化合物との比較
Ticlopidine: Another thienopyridine antiplatelet agent, but with a higher incidence of adverse effects.
Prasugrel: A newer thienopyridine with a more rapid onset of action and greater potency compared to clopidogrel.
Ticagrelor: A non-thienopyridine antiplatelet agent that provides reversible inhibition of the P2Y12 receptor.
Uniqueness of this compound: this compound is unique due to its irreversible binding to the P2Y12 receptor, providing long-lasting antiplatelet effects. It is also widely used in clinical practice due to its proven efficacy and safety profile .
生物活性
Clopidogrel, a thienopyridine derivative, is widely used as an antiplatelet agent to prevent thrombotic events in patients with cardiovascular diseases. Its biological activity primarily stems from its active metabolite, which is generated through hepatic metabolism. This article explores the mechanisms of action, pharmacokinetics, and clinical implications of this compound, supported by relevant case studies and research findings.
This compound is administered as a prodrug and requires metabolic activation to exert its pharmacological effects. The primary mechanism involves the irreversible binding of the active metabolite to the P2Y12 receptor on platelets, which inhibits ADP-mediated platelet aggregation. This action effectively reduces the risk of thrombus formation.
Key Steps in this compound Activation:
- Administration: this compound is taken orally or intravenously.
- Metabolism: Hepatic enzymes, particularly cytochrome P450 isoenzymes (CYP2C19, CYP3A4), convert this compound into its active form (2-oxo-clopidogrel) .
- Platelet Inhibition: The active metabolite binds to the P2Y12 receptor, leading to decreased platelet aggregation and prolonged bleeding time .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:
- Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations reached within 1-2 hours.
- Metabolism: Approximately 85% of this compound is converted to inactive metabolites; however, about 15% is converted to the active metabolite .
- Elimination Half-Life: The half-life of this compound's active metabolite ranges from 8 to 12 hours.
Clinical Efficacy
This compound has been extensively studied in various clinical settings:
- Percutaneous Coronary Intervention (PCI): Studies show that this compound reduces the risk of major adverse cardiovascular events (MACE) when used as part of dual antiplatelet therapy (DAPT) following PCI .
- Acute Coronary Syndromes (ACS): In patients with ACS, this compound significantly decreases the incidence of myocardial infarction and stroke compared to placebo .
Table 1: Clinical Trial Outcomes for this compound
Study | Population | Intervention | Primary Endpoint Reduction | P-value |
---|---|---|---|---|
CURE | NSTEMI patients | This compound vs Placebo | 20% | <0.001 |
ACTIVE-A | Atrial fibrillation | This compound vs Placebo | 11% | <0.05 |
CHARISMA | Patients with CVD risk | This compound vs Placebo | No significant difference | 0.22 |
Case Studies
-
Case Study on Pharmacogenetics:
A study analyzed the impact of genetic polymorphisms in CYP2C19 on this compound efficacy. Patients with loss-of-function alleles showed reduced platelet inhibition and higher rates of cardiovascular events despite this compound therapy . -
Long-term Outcomes in PCI Patients:
A randomized trial demonstrated that prolonged this compound therapy beyond one year post-PCI resulted in a significant reduction in MACE compared to shorter durations .
Adverse Effects and Considerations
While this compound is generally well-tolerated, it can cause bleeding complications and may interact with other medications, particularly proton pump inhibitors (PPIs), which can reduce its effectiveness by inhibiting CYP2C19 activity .
Q & A
Basic Research Questions
Q. How can researchers design robust HPLC methods for quantifying clopidogrel and its impurities in drug formulations?
Methodological Answer: Utilize Response Surface Methodology (RSM) with factorial designs (e.g., 2³ Full Factorial or Central Composite Face-Centered designs) to optimize parameters like mobile phase composition (ACN:buffer ratio), pH, and column temperature. Validate the method for selectivity, linearity, precision, and robustness using chromatographic response functions (CRFs) to assess resolution (Rs) .
Q. What experimental approaches are used to confirm the identity and purity of this compound metabolites in preclinical studies?
Methodological Answer: Combine LC/MS, NMR, and chiral supercritical fluid chromatography to structurally characterize metabolites. For example, the active metabolite of this compound (a thiol derivative) was identified using these techniques, with validation of irreversible binding to platelet ADP receptors via disulfide bridges .
Q. How do researchers assess this compound's antiplatelet efficacy in vitro and ex vivo?
Methodological Answer: Measure ADP-induced platelet aggregation inhibition (IC₅₀) using light transmission aggregometry. Ex vivo studies often quantify % inhibition of 33P-2MeS-ADP binding to platelet receptors, ensuring hepatic metabolism is accounted for (e.g., using liver microsomes) .
Advanced Research Questions
Q. How can conflicting clinical trial data on this compound's optimal dosing regimen (e.g., pre-PCI loading dose timing) be resolved?
Methodological Answer: Conduct subgroup analyses of trial data (e.g., CREDO trial) to identify time-dependent effects. For instance, a loading dose administered ≥6 hours pre-PCI reduced 28-day adverse events by 38.6% vs. no benefit with shorter intervals. Use Cox proportional hazards models to adjust for confounders like comorbidities .
Q. What statistical methods are appropriate for analyzing genetic polymorphisms affecting this compound response?
Methodological Answer: Apply multivariate logistic regression to assess associations between CYP2C19 loss-of-function alleles (*2, *3) and cardiovascular event risk. In the French registry study, carriers of two alleles had a 98% higher risk (HR=1.98, 95% CI:1.10–3.58). Adjust for ABCB1 (3435TT genotype) and clinical covariates .
Q. How should researchers address heterogeneity in systematic reviews comparing this compound-aspirin dual therapy vs. monotherapy?
Methodological Answer: Perform network meta-analyses to indirectly compare regimens across trials. Stratify by patient subgroups (e.g., minor stroke vs. high-risk TIA) and use random-effects models to account for variability. Sensitivity analyses should exclude studies with high bleeding risk bias .
Q. What experimental designs mitigate batch-to-batch variability in this compound nanosuspension formulations?
Methodological Answer: Employ Box-Behnken designs with factors like stabilizer:drug ratio (20–40% w/w), homogenization pressure (800–1300 bar), and cycle count. Optimize for particle size (e.g., <300 nm) and zeta potential (e.g., |−30 mV|) using ANOVA and desirability functions .
Q. Data Contradiction Analysis
Q. How to reconcile discrepancies between this compound's ex vivo platelet inhibition and clinical outcomes?
Methodological Answer: Investigate non-ADP pathway contributions (e.g., collagen-induced aggregation) and genetic/epigenetic modifiers (e.g., CYP2C19 polymorphisms). Use receiver operating characteristic (ROC) curves to determine if platelet reactivity thresholds (e.g., PRU >208) predict ischemic events better than pharmacodynamic measures .
Q. Why do some trials show increased bleeding risk with long-term this compound, while others do not?
Methodological Answer: Apply competing risks analysis (e.g., Fine-Gray models) to distinguish bleeding-related mortality from ischemic events. In the CURE trial, major bleeding increased by 38% (RR=1.38, P=0.001), but life-threatening bleeding was statistically comparable (2.2% vs. 1.8%, P=0.13) .
Q. Methodological Tools and Frameworks
Q. What frameworks guide the design of this compound pharmacogenomic studies?
Methodological Answer: Follow STrengthening the Reporting of Pharmacogenetic Studies (STROPS) guidelines. Include CYP2C19 genotyping, platelet function testing (e.g., VerifyNow), and clinical endpoints (e.g., composite of death/MI/stroke). Power calculations should account for allele frequency (e.g., 25–30% for CYP2C19*2 in Caucasians) .
Q. How to validate computational models predicting this compound-drug interactions?
Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling (e.g., Simcyp®) to simulate CYP3A4/5-mediated interactions. Validate against clinical data (e.g., proton pump inhibitor co-administration studies) using goodness-of-fit metrics (e.g., AIC, RMSE) .
Q. Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound formulation studies?
Methodological Answer: Adhere to ICH Q2(R1) guidelines for analytical method validation. Report detailed homogenization parameters (pressure, cycles) and raw material sources. Use orthogonal techniques (e.g., DSC for crystallinity, SEM for morphology) to cross-validate nanosuspension properties .
Q. What protocols minimize bias in retrospective analyses of this compound resistance?
Methodological Answer: Implement PROBAST (Prediction Model Risk of Bias Assessment Tool) . Blind outcome assessors to genotype data, adjust for confounders (e.g., diabetes, smoking), and pre-specify platelet reactivity cutoffs (e.g., ADP inhibition <30% by thromboelastography) .
特性
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTWGGQPFAXNFI-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022848 | |
Record name | Clopidogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Clopidogrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
15.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666423 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action |
Clopidogrel is metabolized to its active form by carboxylesterase-1. The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets. This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation., Clopidogrel must be metabolized by CYP450 enzymes to produce the active metabolite that inhibits platelet aggregation. The active metabolite of clopidogrel selectively inhibits the binding of adenosine diphosphate (ADP) to its platelet P2Y12 receptor and the subsequent ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, thereby inhibiting platelet aggregation. This action is irreversible. Consequently, platelets exposed to clopidogrel's active metabolite are affected for the remainder of their lifespan (about 7 to 10 days). Platelet aggregation induced by agonists other than ADP is also inhibited by blocking the amplification of platelet activation by released ADP., The P2Y12 receptor plays a crucial role in the regulation of platelet activation by several agonists, which is irreversibly antagonized by the active metabolite of clopidogrel, a widely used anti-thrombotic drug. In this study, we investigated whether reduction of platelet reactivity leads to reduced inflammatory responses using a rat model of erosive arthritis. We evaluated the effect of clopidogrel on inflammation in Lewis rats in a peptidoglycan polysaccharide (PG-PS)-induced arthritis model with four groups of rats: 1) untreated, 2) clopidogrel-treated, 3) PG-PS-induced, and 4) PG-PS-induced and clopidogrel-treated. There were significant differences between the PG-PS+clopidogrel group when compared to the PG-PS group including: increased joint diameter and clinical manifestations of inflammation, elevated plasma levels of pro-inflammatory cytokines (IL-1 beta, interferon (IFN) gamma, and IL-6), an elevated neutrophil blood count and an increased circulating platelet count. Plasma levels of IL-10 were significantly lower in the PG-PS+clopidogrel group compared to the PG-PS group. Plasma levels of platelet factor 4 (PF4) were elevated in both the PG-PS and the PG-PS+clopidogrel groups, however PF4 levels showed no difference upon clopidogrel treatment, suggesting that the pro- inflammatory effect of clopidogrel may be due to its action on cells other than platelets. Histology indicated an increase in leukocyte infiltration at the inflammatory area of the joint, increased pannus formation, blood vessel proliferation, subsynovial fibrosis and cartilage erosion upon treatment with clopidogrel in PG-PS-induced arthritis animals. In summary, animals treated with clopidogrel showed a pro-inflammatory effect in the PG-PS-induced arthritis animal model, which might not be mediated by platelets. | |
Record name | Clopidogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CLOPIDOGREL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless oil | |
CAS No. |
113665-84-2 | |
Record name | Clopidogrel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113665-84-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clopidogrel [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113665842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clopidogrel | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00758 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clopidogrel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.841 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOPIDOGREL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A74586SNO7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CLOPIDOGREL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7430 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Clopidogrel | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。